molecular formula C10H21ClN2O B3376028 N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride CAS No. 1170056-07-1

N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride

Cat. No.: B3376028
CAS No.: 1170056-07-1
M. Wt: 220.74
InChI Key: OPPSCBXDBJJMGS-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride (CAS 540494-01-7) is a piperidine-derived compound with a molecular formula of C₁₀H₂₁ClN₂O and a molecular weight of 220.74 g/mol . It features a tert-butyl group attached to the carboxamide nitrogen of the piperidine ring. The compound is stored under dry, room-temperature conditions, indicating moderate stability .

Properties

IUPAC Name

N-tert-butylpiperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-10(2,3)12-9(13)8-4-6-11-7-5-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPSCBXDBJJMGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride typically involves the protection of the amine group on the piperidine ring using tert-butyl carbamate (Boc) protection. The Boc-protected piperidine is then reacted with a carboxylic acid derivative to form the carboxamide. The final step involves the deprotection of the Boc group under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar routes as described above. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Building Block : This compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex chemical entities. Its unique structure allows for various modifications that can lead to novel compounds with potential applications in drug development .
  • Reactivity : It can undergo several chemical reactions, including oxidation, reduction, and nucleophilic substitution. For instance, oxidation can yield carboxylic acids, while reduction may produce alcohols or amines.

Biology

  • Biochemical Probes : N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride has been investigated for its potential as a biochemical probe. Its ability to interact with biological targets makes it suitable for studying enzyme activities and receptor interactions.
  • Inhibition Studies : Research has demonstrated its ability to inhibit pyroptosis (a form of programmed cell death) in a concentration-dependent manner. At higher concentrations (50 µM), it inhibited approximately 29.1% of pyroptotic cell death, indicating potential therapeutic applications in inflammatory diseases.

Medicine

  • Therapeutic Potential : This compound is being explored for its pharmacological properties against various conditions, including cancer and inflammatory disorders. Structural modifications have led to analogs that exhibit enhanced potency against specific targets such as CDC42 GTPases, which are implicated in tumor progression and metastasis .

Case Studies

The following table summarizes key findings from studies investigating the biological activities of this compound:

StudyActivity TestedConcentrationEffect Observed
Pyroptosis InhibitionInhibition10 µM19.4% inhibition
Pyroptosis InhibitionInhibition50 µM29.1% inhibition
CDC42 InhibitionPotencyVariesIC50 = 2.6–3.9 µM

These findings highlight the compound's potential in targeting critical cellular processes involved in disease mechanisms.

Industrial Applications

In addition to its research applications, this compound is utilized in industrial settings for developing new materials and chemical processes. Its unique properties make it suitable for various chemical manufacturing processes where stability and reactivity are crucial.

Mechanism of Action

The mechanism of action of N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound .

Comparison with Similar Compounds

4-Piperidinecarboxamide, 1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-

  • Structure : Contains a pyrazole-acetyl substituent instead of the tert-butyl group.
  • Likely higher polarity due to the pyrazole ring, affecting solubility and bioavailability.
  • Applications: Not specified in evidence, but pyrazole derivatives are often studied for anti-inflammatory or kinase-inhibitory properties .

Otenabant Hydrochloride (CAS 686347-12-6)

  • Structure : A 4-piperidinecarboxamide derivative with chlorophenyl and purine substituents. Molecular formula: C₂₅H₂₅Cl₂N₇O·HCl (546.88 g/mol) .
  • Key Differences: Extended aromatic systems (chlorophenyl, purine) increase lipophilicity and molecular weight, likely improving CNS penetration but reducing solubility. Designed as a cannabinoid receptor antagonist for obesity treatment, indicating targeted pharmacological action compared to the unmodified target compound .
  • Applications : Clinically developed for obesity, highlighting the impact of structural complexity on therapeutic specificity .

tert-Butyl (piperidin-4-ylmethyl)carbamate Hydrochloride (CAS 1049727-98-1)

  • Structure : Substitutes the carboxamide with a carbamate group and adds a piperidinylmethyl chain. Molecular formula: C₁₁H₂₃ClN₂O₂ .
  • Key Differences :
    • The carbamate group (-OCONH-) replaces the carboxamide (-CONH-), altering hydrogen-bonding capacity and enzymatic stability. Carbamates are generally more resistant to hydrolysis.
    • Used as a medical intermediate , suggesting utility in multi-step syntheses rather than direct therapeutic use .

N-(2-(tert-Butyl)phenyl)-N-(phenyl(pyridin-2-yl)methyl)piperidine-4-carboxamide

  • Structure : Incorporates aromatic phenyl and pyridinyl groups on the carboxamide nitrogen.
  • Key Differences :
    • Bulky aromatic substituents may enhance binding to hydrophobic pockets in proteins or receptors.
    • Increased molecular complexity could improve selectivity but reduce synthetic accessibility .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes
N-(tert-Butyl)-4-piperidinecarboxamide HCl 540494-01-7 C₁₀H₂₁ClN₂O 220.74 Piperidine, tert-butyl, carboxamide Research intermediate
Otenabant Hydrochloride 686347-12-6 C₂₅H₂₅Cl₂N₇O·HCl 546.88 Chlorophenyl, purine, carboxamide Obesity treatment (CB1 antagonist)
tert-Butyl (piperidin-4-ylmethyl)carbamate HCl 1049727-98-1 C₁₁H₂₃ClN₂O₂ 266.77 Carbamate, piperidinylmethyl Medical intermediate
1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetyl]-4-piperidinecarboxamide Not provided C₁₃H₂₀N₄O₂ 264.33 Pyrazole, acetyl Potential kinase inhibitor

Key Research Findings

  • Structural Impact on Bioactivity :
    • The tert-butyl group in the target compound may reduce metabolic degradation compared to smaller substituents (e.g., acetyl in pyrazole derivatives) .
    • Aromatic chlorophenyl groups in Otenabant enhance receptor affinity but introduce synthetic challenges .
  • Solubility and Stability :
    • Carbamates (e.g., ) exhibit greater hydrolytic stability than carboxamides, favoring prolonged shelf life .
    • Higher molecular weight compounds (e.g., Otenabant) face solubility limitations despite improved target engagement .
  • Pharmacological Specificity: Substitutions on the piperidine ring dictate therapeutic applications. For example, Otenabant’s purine moiety enables cannabinoid receptor antagonism, whereas simpler derivatives remain exploratory .

Biological Activity

N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride is a chemical compound that belongs to the piperidine family, characterized by its unique structure which includes a tert-butyl group and a carboxamide functional group. This compound has gained attention in the field of medicinal chemistry due to its potential biological activities, particularly in enzyme modulation and receptor interactions. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and related research findings.

This compound has the following chemical properties:

  • Molecular Formula : C10H20N2O·HCl
  • Molecular Weight : 220.74 g/mol
  • Structure : Contains a piperidine ring substituted with a tert-butyl group and a carboxamide group.

The presence of the tert-butyl group enhances steric hindrance, which may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that this compound can act as both an inhibitor and an activator of enzymatic activity, depending on the target involved. Its mechanism may involve:

  • Competitive Inhibition : Binding to enzyme active sites, preventing substrate access.
  • Activation : Enhancing enzymatic activity through conformational changes in enzyme structure.

These interactions are crucial for understanding its therapeutic applications and potential side effects.

Enzyme Modulation

This compound has been investigated for its role in modulating various enzymes:

  • Enzyme Targets : Studies have shown that this compound can modulate enzyme activity through competitive inhibition or activation, which is significant for drug development.

Antimicrobial Activity

Research into the antimicrobial properties of piperidine derivatives, including this compound, suggests potential efficacy against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported favorable MIC values against strains such as M. tuberculosis, indicating strong antimicrobial potential .

Cytotoxicity

Cytotoxicity assessments are critical for evaluating the safety profile of compounds. The half-maximal inhibitory concentration (IC50) values provide insights into the cytotoxic effects on non-cancerous cell lines:

CompoundIC50 (µg/mL)Selectivity Index (SI)
This compoundTBDSI > 1.0 (indicating low toxicity)

A selectivity index greater than 1 indicates that the compound exhibits lower toxicity towards non-cancerous cells compared to its antimicrobial efficacy .

Study on Antituberculosis Activity

A recent study evaluated various piperidine derivatives for their antituberculosis activity. This compound showed promising results with MIC values comparable to existing treatments, highlighting its potential as a lead compound in drug development against tuberculosis .

Piperidine Derivatives in Drug Development

The structural versatility of piperidine derivatives has been explored extensively in medicinal chemistry. For instance, compounds similar to this compound have been developed as potential inhibitors for cyclin-dependent kinases (CDKs), showcasing their relevance in cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride, and how can low yields be mitigated?

  • Methodological Answer: The synthesis typically involves carbamate protection of the piperidine nitrogen using tert-butyl groups under anhydrous conditions (e.g., Boc-anhydride in dichloromethane). Low yields in the final hydrochloride salt formation can be addressed by optimizing stoichiometry (1.2–1.5 equiv HCl in diethyl ether) and reaction time (2–4 hr at 0–5°C). Purification via recrystallization (ethanol/water) or reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR (δ 1.4 ppm for tert-butyl protons; δ 3.2–3.8 ppm for piperidine protons) and 13^{13}C NMR (δ 28–30 ppm for tert-butyl carbons) confirm structural integrity .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak at m/z 229.18 (free base) and 265.65 (hydrochloride) .
  • HPLC : Retention time comparison with standards (e.g., 8.2 min on C18, 70:30 water:acetonitrile) validates purity .

Q. What are the primary biological applications of this compound in academic research?

  • Methodological Answer: The compound’s tert-butyl and piperidine groups enable acetylcholine receptor modulation. In vitro assays (e.g., radioligand binding with 3^3H-acetylcholine) should use concentrations of 1–100 µM, with controls (e.g., atropine for muscarinic receptors) to validate target specificity .

Advanced Research Questions

Q. How can researchers resolve contradictory data in receptor binding affinity studies?

  • Methodological Answer: Inconsistent IC50 values may arise from assay variability (e.g., pH, temperature). Standardize protocols using reference compounds (e.g., donepezil for acetylcholinesterase inhibition) and validate via orthogonal methods (e.g., electrophysiology for ion channel effects). Structural analogs (e.g., N-methylpiperidine derivatives) can clarify functional group contributions .

Q. What strategies optimize the hydrochloride salt formation for enhanced solubility and stability?

  • Methodological Answer: Salt formation is pH-dependent; monitor via in situ FTIR (disappearance of N–H stretch at ~3300 cm1^{-1}). Solubility studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) guide formulation. Lyophilization improves long-term stability (store at −20°C, desiccated) .

Q. How do structural modifications (e.g., tert-butyl vs. cyclopropane substituents) impact biological activity?

  • Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to compare binding poses in acetylcholine-binding proteins. Synthesize analogs via Suzuki coupling or reductive amination, and assess activity shifts in dose-response assays (EC50/IC50). For example, cyclopropane derivatives (e.g., N-methylcyclopropanamine analogs) may enhance lipophilicity and blood-brain barrier penetration .

Q. What protocols ensure reliable stability testing under physiological conditions?

  • Methodological Answer: Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring detect degradation products. For hydrolytic stability, incubate in PBS (pH 7.4) at 37°C and analyze via LC-MS/MS. Thermal stability is assessed via TGA (decomposition onset >200°C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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